molecular formula C10H10O3 B8469661 1-Hydroxyindan-4-carboxylic acid

1-Hydroxyindan-4-carboxylic acid

Cat. No.: B8469661
M. Wt: 178.18 g/mol
InChI Key: BSXKFYBTTMTAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyindan-4-carboxylic acid is a high-value synthetic intermediate in agricultural chemistry and plant sciences research. Its primary application is in the synthesis of advanced indanoyl-amino acid conjugates, which are designed as potent elicitors of plant defense responses . These synthetic analogs mimic the activity of coronatine, a phytotoxin, and jasmonic acid, a key plant hormone . Research has demonstrated that conjugates of 1-hydroxyindan-4-carboxylic acid with amino acids like isoleucine are highly effective in inducing volatile organic compound (VOC) emissions in plants such as Lima bean ( Phaseolus lunatus ) as a defense mechanism against herbivores . The 1-hydroxy derivative is notably active, with studies indicating its methyl ester conjugate is at least as effective as the corresponding 1-oxo-indanoyl conjugates, suggesting the hydroxy group plays a critical role in hydrogen bonding within the ligand-receptor complex . This makes 1-hydroxyindan-4-carboxylic acid a crucial building block for investigating the octadecanoid signaling pathway and for developing novel plant protection strategies aimed at enhancing natural immunity without direct biocidal action . For research use only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2,(H,12,13)

InChI Key

BSXKFYBTTMTAPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-Oxoindan-4-Carboxylic Acid

  • Structural Difference : Replaces the hydroxyl group at position 1 with a ketone.
  • Functional Impact :
    • Both 1-hydroxy and 1-oxo derivatives form conjugates with leucine/isoleucine to activate plant defense responses. However, 1-oxoindan-4-carboxylic acid conjugates exhibit reduced efficacy in inducing VOCs compared to their hydroxy counterparts in lima beans .
    • The ketone group may hinder hydrogen bonding or enzymatic recognition, altering interaction with downstream signaling components like lipoxygenases .

Jasmonic Acid (JA) and Its Amino Acid Conjugates

  • Structural Divergence: JA is a cyclopentanone derivative with a pentenyl side chain, whereas 1-hydroxyindan-4-carboxylic acid lacks this cyclopentanone ring.
  • Biological Activity: JA-amino acid conjugates (e.g., JA-Ile) are direct ligands for the COI1-JAZ receptor complex, triggering transcriptional reprogramming . In contrast, 1-hydroxyindan-4-carboxylic acid conjugates act as indirect intermediates, requiring further oxidation or modification to engage JA signaling . JA derivatives (e.g., methyl jasmonate) are broadly effective in eliciting defense responses across plant species, while 1-hydroxyindan-4-carboxylic acid conjugates show species-specific activity, primarily in legumes like Phaseolus lunatus .

Coronatine and Dihydrocoronatine

  • Structural Features : Coronatine is a bacterial phytotoxin mimicking JA-Ile, with a fused bicyclic structure and an amide-linked polyketide.
  • Functional Contrast: Coronatine directly activates JA receptors with higher affinity than endogenous JA derivatives, whereas 1-hydroxyindan-4-carboxylic acid conjugates lack this direct receptor interaction . Dihydrocoronatine, a reduced analog, retains herbicidal activity but shows diminished phytohormone mimicry compared to 1-hydroxyindan-4-carboxylic acid in stress signaling .

Table 1: Activity Profiles of Selected Compounds in Plant Defense

Compound Induction of VOCs in P. lunatus Receptor Binding (COI1-JAZ) Species Specificity Key References
1-Hydroxyindan-4-carboxylic acid conjugates High (leucine/isoleucine-dependent) Indirect Legumes
1-Oxoindan-4-carboxylic acid conjugates Moderate None observed Limited
Jasmonic acid (JA) Universal Direct (via JA-Ile) Broad
Coronatine Hyperactivation Direct (high affinity) Broad

Preparation Methods

Reduction of Keto Acids

A ketone at the 4-position (e.g., 1-hydroxyindan-4-ketone) could be reduced to the alcohol and subsequently oxidized to the carboxylic acid. However, direct reduction of keto acids is less common.

Diazotization and Hydroxylation

Inspired by cyclopropane carboxylate synthesis, diazotization of an amino precursor (e.g., 1-aminoindan-4-carboxylic acid) with NaNO2_2/H2_2SO4_4 could introduce a hydroxyl group.

Example Pathway :

  • Diazotization :

    • 1-Aminoindan-4-carboxylic acid + NaNO2_2/H2_2SO4_4 → Diazonium intermediate.

  • Hydroxylation :

    • Thermal or photolytic decomposition to form 1-hydroxyindan-4-carboxylic acid.

Challenges and Optimization Strategies

  • Regioselectivity :

    • Competing functionalization at the 2-, 5-, or 6-positions of indane requires directing groups (e.g., methoxy) or steric blocking.

  • Hydroxyl Group Stability :

    • Protection with acetyl or silyl groups during harsh reactions (e.g., oxidations).

  • Ring Strain :

    • The indane system’s rigidity may hinder reagent access to the 4-position, favoring microwave-assisted or high-pressure conditions.

Q & A

Q. What are the established synthetic and characterization methods for 1-Hydroxyindan-4-carboxylic acid derivatives in plant signaling studies?

Synthesis of amino acid conjugates of 1-Hydroxyindan-4-carboxylic acid (e.g., leucine or isoleucine conjugates) typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBT) under anhydrous conditions, followed by Boc-deprotection with trifluoroacetic acid (TFA). Purification is achieved via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). Structural confirmation relies on 1^1H NMR and mass spectrometry (MS) . For biological studies, conjugates are tested in plant bioassays (e.g., Lima bean volatile induction) to validate their role as jasmonate signaling intermediates .

Q. What is the biological significance of 1-Hydroxyindan-4-carboxylic acid in plant defense mechanisms?

1-Hydroxyindan-4-carboxylic acid derivatives act as intermediates in the octadecanoid signaling pathway, mimicking jasmonic acid (JA) activity. For example, leucine and isoleucine conjugates induce volatile organic compound (VOC) biosynthesis in Phaseolus lunatus (Lima bean), a response critical for herbivore resistance. Experimental validation involves treating plants with synthetic conjugates and quantifying VOCs (e.g., via GC-MS) to establish dose-response relationships .

Advanced Research Questions

Q. How do amino acid conjugates of 1-Hydroxyindan-4-carboxylic acid mechanistically influence jasmonate signaling pathways?

Conjugates are hypothesized to act as mobile signals or protease-stable JA analogs. Key experiments include:

  • Mutant analysis : Using Arabidopsis thaliana coronatine-insensitive (coi1) mutants to assess receptor-binding specificity. COI1 is essential for JA perception, and resistance to conjugates in coi1 mutants confirms their dependence on the canonical JA pathway .
  • Transcriptional profiling : RNA-seq of treated plants identifies JA-responsive genes (e.g., LOX2, VSP2) activated by conjugates .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of 1-Hydroxyindan-4-carboxylic acid derivatives?

Contradictions arise from differential activity of 1-oxo vs. 1-hydroxy derivatives or stereochemical variations. Strategies include:

  • Comparative bioassays : Testing derivatives in multiple plant species (e.g., Bryonia dioica tendril coiling vs. Lima bean VOC induction) to identify context-dependent activity .
  • Ligand-receptor modeling : Docking studies using COI1-JA-Ile crystal structures (PDB: 3OGL) to predict binding affinities of synthetic analogs .

Q. What experimental designs are optimal for studying the ecological roles of 1-Hydroxyindan-4-carboxylic acid in plant-pathogen interactions?

  • Field trials : Applying conjugates to plants and monitoring herbivore attraction/repulsion via camera traps or VOC traps.
  • Cross-species grafting : Using rootstock-scion grafts to determine if conjugates are translocated or act locally .
  • Isotope labeling : 13^{13}C-labeled conjugates track metabolic fate in planta using LC-MS/MS .

Q. How can 1-Hydroxyindan-4-carboxylic acid derivatives be leveraged to study cross-talk between phytohormone pathways?

Co-treatment experiments with salicylic acid (SA) or ethylene inhibitors (e.g., aminoethoxyvinylglycine) reveal antagonistic/synergistic effects. For example:

  • SA-JA cross-talk : Measuring suppression of JA-responsive genes in SA-treated plants using qRT-PCR .
  • Ethylene inhibition : Assessing conjugate efficacy in ethylene-insensitive mutants (e.g., etr1) .

Methodological Considerations

  • Synthesis challenges : Boc-protected intermediates require strict anhydrous conditions to prevent premature deprotection.
  • Bioassay standardization : Use of hydroponic systems ensures consistent conjugate uptake in plant studies .
  • Data normalization : VOC quantification should be normalized to internal standards (e.g., deuterated limonene) to account for extraction efficiency .

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